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Introduction
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation, a

common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-

small cell lung cancer (NSCLC).[1] As an ATP-competitive, irreversible inhibitor, BPI-15086
shows potent activity against EGFR T790M-mutant tumor cells while sparing wild-type EGFR,

potentially leading to a wider therapeutic window and reduced side effects.[1][2] Preclinical

studies have indicated that BPI-15086 is well-tolerated in animal models.[2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of BPI-
15086 using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of

NSCLC harboring the EGFR T790M mutation. The protocols outlined below are based on

established methodologies for testing the efficacy of third-generation EGFR-TKIs.

Signaling Pathway
BPI-15086 targets the constitutively active mutant EGFR, thereby inhibiting downstream

signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The primary

pathways affected are the RAS-RAF-MEK-ERK and the PI3K/AKT/mTOR pathways.
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Caption: EGFR (T790M) Signaling Pathway Inhibition by BPI-15086.
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Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To evaluate the efficacy of BPI-15086 in a CDX model using an NSCLC cell line with

an EGFR T790M mutation.

Materials:

Cell Line: NCI-H1975 (human NSCLC cell line with L858R and T790M EGFR mutations).

Animals: 6-8 week old female athymic nude mice (or other immunocompromised strain).

Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin,

BPI-15086, vehicle control (e.g., 0.5% methylcellulose).

Equipment: Calipers, animal balance, oral gavage needles.

Methodology:

Cell Culture: Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

Cell Implantation:

Harvest NCI-H1975 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a

concentration of 5 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of

each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

Tumor volume (mm³) = (Length x Width²) / 2.

Randomization and Treatment:
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When tumors reach an average volume of 150-200 mm³, randomize mice into treatment

groups (n=8-10 mice per group).

Administer BPI-15086 orally once daily at predetermined dose levels (e.g., 25, 50, 100

mg/kg).

Administer vehicle control to the control group.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight 2-3 times per week for the duration of

the study (e.g., 21-28 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of BPI-15086 in a more clinically relevant PDX model derived

from an NSCLC patient with an EGFR T790M mutation.

Materials:

Tumor Tissue: Freshly obtained NSCLC tumor tissue with a confirmed EGFR T790M

mutation.

Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG).

Reagents: BPI-15086, vehicle control.

Equipment: Surgical tools, calipers, animal balance, oral gavage needles.

Methodology:

Tumor Implantation:

Under sterile conditions, mince the patient tumor tissue into small fragments

(approximately 3x3 mm).
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Subcutaneously implant one tumor fragment into the flank of each mouse.

Tumor Engraftment and Expansion:

Monitor mice for tumor engraftment.

Once a tumor reaches approximately 1000-1500 mm³, passage the tumor to a new cohort

of mice for expansion.

Efficacy Study:

Once a sufficient number of mice with established tumors are available, follow the

randomization and treatment protocol as described for the CDX model (Protocol 1, step 4).

Treatment is typically initiated when tumors reach a volume of 100-200 mm³.[3]

Data Collection:

Monitor tumor volume and body weight throughout the study.

At the study endpoint, collect tumors for pharmacodynamic and biomarker analysis.

Pharmacodynamic (PD) Analysis - Western Blot
Objective: To assess the inhibition of EGFR signaling in tumor tissue following BPI-15086
treatment.

Methodology:

Sample Preparation: Homogenize excised tumor tissues in lysis buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blot:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR,

p-AKT, total AKT, p-ERK, and total ERK.

Incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Data Presentation
Table 1: In Vivo Efficacy of BPI-15086 in an NCI-H1975
CDX Model (Hypothetical Data)

Treatment
Group

Dose (mg/kg,
QD)

Mean Tumor
Volume at Day
21 (mm³) ±
SEM

Tumor Growth
Inhibition (%)

Mean Body
Weight
Change (%) ±
SEM

Vehicle Control - 1520 ± 185 - -2.5 ± 1.5

BPI-15086 25 780 ± 95 48.7 -3.1 ± 2.0

BPI-15086 50 350 ± 60 77.0 -4.5 ± 2.2

BPI-15086 100 120 ± 35 92.1 -5.8 ± 2.5

Tumor Growth Inhibition (TGI) % = [1 - (Mean tumor volume of treated group / Mean tumor

volume of control group)] x 100

Table 2: Pharmacodynamic Modulation in NCI-H1975
Xenograft Tumors (Hypothetical Data)

Treatment
Group (50
mg/kg)

Time Post-
Dose

% Inhibition of
p-EGFR

% Inhibition of
p-AKT

% Inhibition of
p-ERK

BPI-15086 2 hours 95 ± 5 88 ± 7 92 ± 6

BPI-15086 8 hours 85 ± 8 75 ± 9 80 ± 7

BPI-15086 24 hours 60 ± 10 55 ± 12 58 ± 11
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% Inhibition is relative to vehicle-treated controls.
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Caption: Xenograft Efficacy Study Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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